2,2,2-trifluoro-N-(2-iodophenyl)acetamide

Crystallography Structural Chemistry Molecular Conformation

Researchers pursuing N-unsubstituted indole synthesis face chemoselectivity issues with conventional bromo- or chloro-analogs. 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide (CAS 143321-89-5) solves this: its ortho-iodo substitution enables tandem Pd-catalyzed coupling-cyclization-deprotection in a single pot-a pathway inaccessible to N-sulfonyl or para-iodo isomers. • Ortho-iodide: superior oxidative addition reactivity over Br/Cl for efficient sterically-hindered C-C bond formation. • Trifluoroacetamide: imparts metabolic stability & directs chemoselective N-unsubstituted indole formation. • Validated in anti-tubercular indolo[2,3-b]quinoxaline-indole library synthesis.

Molecular Formula C8H5F3INO
Molecular Weight 315.03 g/mol
CAS No. 143321-89-5
Cat. No. B172989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(2-iodophenyl)acetamide
CAS143321-89-5
SynonymsAcetaMide, 2,2,2-trifluoro-N-(2-iodophenyl)-
Molecular FormulaC8H5F3INO
Molecular Weight315.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C(F)(F)F)I
InChIInChI=1S/C8H5F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14)
InChIKeyOMPMADRXWAHDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide (CAS 143321-89-5) for Ortho-Iodoaryl Intermediates


2,2,2-Trifluoro-N-(2-iodophenyl)acetamide (CAS 143321-89-5) is a halogenated aromatic amide with the molecular formula C8H5F3INO and a molecular weight of 315.03 g/mol [1]. It serves as a protected aniline building block, featuring both an ortho-iodo group and a trifluoroacetamide moiety, which is a key intermediate for synthesizing bioactive molecules, particularly nitrogen-containing heterocycles [2][3].

Why 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide (CAS 143321-89-5) is Not Readily Interchangeable with Other Halogenated Anilines


Simple substitution of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide with its bromo- or chloro-analogs or with para-iodo isomers is not chemically equivalent. The ortho-iodo substitution pattern is critical for specific tandem coupling-cyclization reactions to yield N-unsubstituted indoles, a pathway not followed by its N-sulfonyl analogs [1]. Furthermore, the combination of an ortho-iodide, which is the most reactive aryl halide in oxidative addition, with the electron-withdrawing and metabolically stabilizing trifluoroacetamide group provides a unique reactivity and stability profile that cannot be matched by other halogen (Br, Cl) or positional isomers [2].

Quantitative Structural and Synthetic Evidence for 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide (CAS 143321-89-5)


Crystal Structure Defines Unique Ortho-Iodo Conformation for 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide

The single-crystal X-ray diffraction analysis of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide provides quantitative, differentiating structural data. The analysis reveals a specific dihedral angle between the phenyl ring and the amide group of 62.1 (3)° and shows that the trifluoromethyl group is disordered over two sets of sites with relative occupancies of 0.615 (14):0.385 (14) [1]. These precise geometric parameters define the molecule's conformation in the solid state.

Crystallography Structural Chemistry Molecular Conformation

Ortho-Iodo Position is Chemoselective for N-Unsubstituted Indole Synthesis

In a Pd/Cu-catalyzed tandem coupling-cyclization-deprotection reaction, 2,2,2-trifluoro-N-(2-iodophenyl)acetamide was employed as a halide to chemoselectively afford N-unsubstituted indoles via Method a [1]. This contrasts with the use of 2-iodo sulfanilides, which under the same conditions (Method b) yielded N-sulfonyl indoles. This demonstrates that the trifluoroacetamide group, in combination with the ortho-iodo substitution, directs the reaction pathway towards a specific product class.

Organic Synthesis Heterocyclic Chemistry Indole Synthesis Palladium Catalysis

Class-Leading Reactivity of Ortho-Iodo Substituent in Cross-Coupling

The ortho-iodo group on the phenyl ring of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide provides a class-leading level of reactivity for cross-coupling reactions compared to other aryl halides. The carbon-iodine bond is the most reactive among aryl halides (I > Br >> Cl) for the critical oxidative addition step in palladium-catalyzed cycles, allowing reactions to proceed under milder conditions . While not a direct measurement for this specific compound, this class-level property is fundamental to its utility as a building block.

Cross-Coupling Reactivity Organometallic Chemistry Palladium Catalysis

Validated Research Applications for 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide (CAS 143321-89-5)


Synthesis of N-Unsubstituted Indole Libraries for Drug Discovery

Based on its demonstrated chemoselectivity in tandem coupling-cyclization-deprotection reactions [1], this compound is a preferred starting material for synthesizing N-unsubstituted indoles. This is particularly valuable for generating libraries of indolo[2,3–b]quinoxaline-indole based small molecules, which are being explored for their potential biological activities, including as anti-tubercular agents [1].

Structural and Crystallographic Studies of Ortho-Substituted Aromatic Amides

The well-defined crystal structure and detailed solid-state parameters of this compound [2] make it a suitable model for crystallographic studies. Its specific dihedral angle and disorder pattern in the trifluoromethyl group can be used for comparative analysis with other ortho-substituted N-phenylacetamides to understand the interplay of steric and electronic effects on molecular conformation.

Precursor for Ortho-Directed Cross-Coupling Reactions

Leveraging the high reactivity of the ortho-iodo group, this compound is a key building block for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) [1]. The iodine atom's superior reactivity over bromine or chlorine allows for more efficient and selective C-C bond formation at the ortho position, which is often sterically hindered.

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